molecular formula C9H6BrFO2 B13081479 3-(3-Bromo-4-fluorophenyl)-3-oxopropanal

3-(3-Bromo-4-fluorophenyl)-3-oxopropanal

Katalognummer: B13081479
Molekulargewicht: 245.04 g/mol
InChI-Schlüssel: INUSABPJSMFYST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-4-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with an oxopropanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-bromo-4-fluorophenol as a starting material . The phenol group is first protected, and then the bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. The oxopropanal group is then added via a formylation reaction using reagents such as oxalyl chloride and dimethylformamide.

Industrial Production Methods

Industrial production of 3-(3-Bromo-4-fluorophenyl)-3-oxopropanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-3-oxopropanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-fluorophenyl)-3-oxopropanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, potentially leading to inhibition or modulation of their activity. The oxopropanal group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Bromo-4-fluorophenyl)-3-oxopropanal is unique due to the combination of bromine, fluorine, and oxopropanal groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both bromine and fluorine atoms can enhance the compound’s lipophilicity and binding affinity, while the oxopropanal group provides a reactive site for further chemical modifications.

Eigenschaften

Molekularformel

C9H6BrFO2

Molekulargewicht

245.04 g/mol

IUPAC-Name

3-(3-bromo-4-fluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6BrFO2/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,4-5H,3H2

InChI-Schlüssel

INUSABPJSMFYST-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)CC=O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.